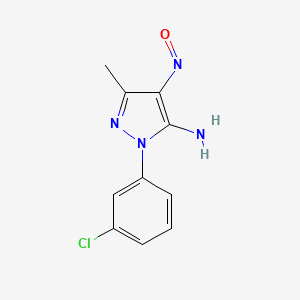
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole derivative. The nitroso group is introduced through the reaction of the pyrazole derivative with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine.
Reduction: Formation of 1-(3-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a nitroso group.
1-(3-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitroso group.
1-(3-Chlorophenyl)-3-methyl-4-hydroxy-1H-pyrazol-5-amine: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The combination of the chlorophenyl and nitroso groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
81198-26-7 |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(14-16)10(12)15(13-6)8-4-2-3-7(11)5-8/h2-5H,12H2,1H3 |
InChI Key |
QYCSTIOFUDMTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=O)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















